MPNE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPNE typically involves the reaction of 4-nitrophenol with 4-methyl-3-(n-propylthio)phenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
MPNE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of 4-nitrophenol and 4-methyl-3-(n-propylthio)phenol.
Scientific Research Applications
MPNE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MPNE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(n-propylthio)phenol
- 4-Nitrophenol
- 4-Methylphenyl 4-nitrophenyl ether
Uniqueness
MPNE is unique due to the presence of both a nitrophenyl ether and a propylthio group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
49828-23-1 |
---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrophenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S/c1-3-10-21-16-11-15(7-4-12(16)2)20-14-8-5-13(6-9-14)17(18)19/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
QESHFTYKFFOOPN-UHFFFAOYSA-N |
SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
49828-23-1 | |
Synonyms |
4-methyl-3-(n-propylthio)phenyl 4-nitrophenyl ether MPNE |
Origin of Product |
United States |
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